(E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a benzimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach starts with the iodination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The benzimidazole moiety is then synthesized separately and coupled with the iodinated phenol derivative through a condensation reaction. The final step involves the formation of the acrylonitrile group via a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles through a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the benzimidazole moiety suggests potential interactions with DNA or proteins, while the hydroxy and ethoxy groups could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile
- (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile
- (E)-3-(3-ethoxy-4-hydroxy-5-bromophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Uniqueness
(E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the ethoxy and hydroxy groups also provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O2/c1-3-25-17-9-12(8-14(20)18(17)24)7-13(10-21)19-22-15-5-4-11(2)6-16(15)23-19/h4-9,24H,3H2,1-2H3,(H,22,23)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDHYFNWZOMSPI-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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